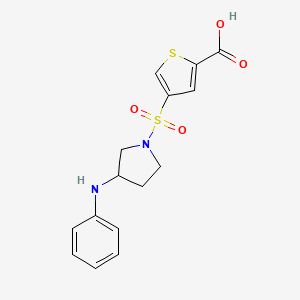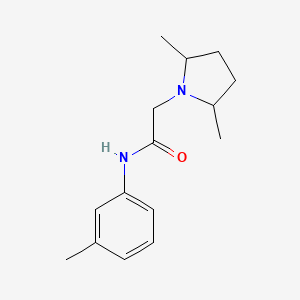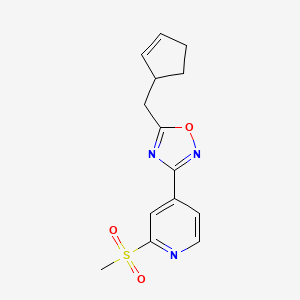![molecular formula C17H20N4O3 B6968932 1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B6968932.png)
1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-3-[[(6-chloropyridin-3-yl)amino]methyl]pyrrolidin-3-ol
- 1-Benzyl-3-[[(6-methylpyridin-3-yl)amino]methyl]pyrrolidin-3-ol
- 1-Benzyl-3-[[(6-fluoropyridin-3-yl)amino]methyl]pyrrolidin-3-ol
Uniqueness
1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol is unique due to the presence of the nitro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring .
Propiedades
IUPAC Name |
1-benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(12-19-15-6-7-16(18-10-15)21(23)24)8-9-20(13-17)11-14-4-2-1-3-5-14/h1-7,10,19,22H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBZLBRNDPPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CNC2=CN=C(C=C2)[N+](=O)[O-])O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine](/img/structure/B6968853.png)

![2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid](/img/structure/B6968859.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B6968874.png)
![3-Methyl-5-[4-(3-pyrazin-2-ylpropanoyl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B6968905.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6968914.png)
![(3-Fluoropyridin-4-yl)-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B6968918.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B6968919.png)
![[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B6968935.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968937.png)

![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968945.png)
![1-[(1-tert-butylpyrazol-4-yl)methyl]-7-fluoro-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6968946.png)
